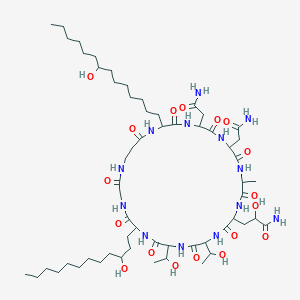
(R)-carnitinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-carnitinamide is a carnitinamide and an amino acid amide. It derives from a (R)-carnitine. It is an enantiomer of a (S)-carnitinamide.
Aplicaciones Científicas De Investigación
Entrainment and Resolution
(R)-carnitinamide, as a synthetic precursor to (R)-carnitine, has been a focal point in research due to its low-cost production from racemic carnitinamide. Studies have shown efficient resolution of carnitinamide chloride by preferential crystallization from methanol using a simple entrainment procedure. This process does not require the transformation of the chloride into other salts or the use of specific solvent systems, which simplifies the production of (R)-carnitinamide (Pallavicini et al., 2008).
Enantiomer Systems and Characterization
Further investigation into the enantiomer systems formed by different salts of carnitinamide, such as chloride, nitrate, and sulfate, has been conducted. Differential Scanning Calorimetry (DSC) and Infrared (IR) analyses have revealed that these salts produce different types of racemates, offering insights into the stereotechnology of carnitinamide (Pallavicini et al., 2007).
Chemical Transformations and Applications
Research has explored the chemical transformations of carnitinamide chloride, such as chlorination at the amide nitrogen. This has led to the production of various compounds, including 5-aminomethyl-2-oxazolidinones, through a sequence of reactions. These developments have applications in producing enantiomers for various chemical and pharmaceutical purposes (Bolchi et al., 2012).
Propiedades
Fórmula molecular |
C7H17N2O2+ |
|---|---|
Peso molecular |
161.22 g/mol |
Nombre IUPAC |
[(2R)-4-amino-2-hydroxy-4-oxobutyl]-trimethylazanium |
InChI |
InChI=1S/C7H16N2O2/c1-9(2,3)5-6(10)4-7(8)11/h6,10H,4-5H2,1-3H3,(H-,8,11)/p+1/t6-/m1/s1 |
Clave InChI |
KWIXGIMKELMNGH-ZCFIWIBFSA-O |
SMILES isomérico |
C[N+](C)(C)C[C@@H](CC(=O)N)O |
SMILES canónico |
C[N+](C)(C)CC(CC(=O)N)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[3-carboxy-2-hydroxy-2-[2-oxo-5-[(1E,5Z,8Z)-tetradeca-1,5,8-trienyl]oxolan-3-yl]propanoyl]oxypropane-1,2,3-tricarboxylic acid](/img/structure/B1243915.png)
![[(E)-dodec-5-enyl] 4-amino-3-hydroxybenzoate](/img/structure/B1243917.png)
![N-[[(5S)-3-[4-(3-cyanopyrrol-1-yl)-3-fluorophenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B1243918.png)



![(13S)-13-hydroxy-13-[(2S,3R)-3-isocyano-3-methyloxiran-2-yl]tridecanoic acid](/img/structure/B1243923.png)


![TG(16:0/16:1(9Z)/18:0)[iso6]](/img/structure/B1243929.png)


